(1S)-(-)-(10-Camphorsulfonyl)imine
Overview
Description
(1S)-(-)-(10-Camphorsulfonyl)imine is a chiral sulfonamide derived from camphor. It is known for its utility in asymmetric synthesis, particularly in the formation of chiral amines. The compound’s unique structure, featuring a camphor backbone and a sulfonylimine group, makes it a valuable reagent in organic chemistry.
Mechanism of Action
Target of Action
As an imine, it is known to interact with various biological molecules, particularly proteins and enzymes, through the formation and exchange of imine bonds .
Mode of Action
(1S)-(-)-(10-Camphorsulfonyl)imine, being an imine, forms through the addition of a primary amine to an aldehyde or ketone, kicking out a molecule of water (H2O) in the process . This reaction is reversible, allowing for dynamic interactions with its targets . The presence of polar groups near the reactive imine species can greatly enhance the imine exchange .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-(-)-(10-Camphorsulfonyl)imine typically involves the reaction of camphorsulfonyl chloride with an amine. One common method is to react camphorsulfonyl chloride with ammonia or a primary amine under basic conditions to form the sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and rigorous purification steps, such as recrystallization or chromatography, are essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S)-(-)-(10-Camphorsulfonyl)imine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Chiral amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
(1S)-(-)-(10-Camphorsulfonyl)imine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(1R)-(+)-Camphorsulfonylimine: The enantiomer of (1S)-(-)-(10-Camphorsulfonyl)imine, used in similar applications but with opposite chirality.
Camphorsulfonic acid: A related compound used as a catalyst in organic synthesis.
Camphorsulfonamide: Another derivative of camphor with applications in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a camphor backbone and a sulfonylimine group. This combination allows it to be highly effective in inducing chirality in target molecules, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
CAS No. |
60886-80-8 |
---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
(1S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
ZAHOEBNYVSWBBW-OIBJUYFYSA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Isomeric SMILES |
CC1([C@H]2CC[C@]13CS(=O)(=O)N=C3C2)C |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Synonyms |
(3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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